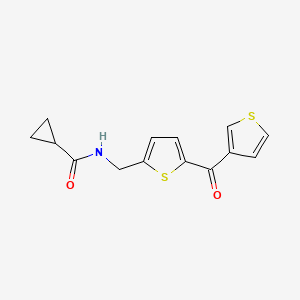

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide

Description

N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a thiophene-based heterocyclic compound featuring a cyclopropanecarboxamide moiety linked via a methyl group to a 2,5-disubstituted thiophene core. The 5-position of the thiophene ring is further functionalized with a thiophene-3-carbonyl group, creating a conjugated system that may enhance electronic delocalization and biological activity. Its synthesis likely involves coupling reactions, such as those mediated by HATU/DIPEA in DMF, followed by purification via HPLC, as observed in analogous syntheses .

Properties

IUPAC Name |

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S2/c16-13(10-5-6-18-8-10)12-4-3-11(19-12)7-15-14(17)9-1-2-9/h3-6,8-9H,1-2,7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLALMZPPJEFHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs documented in recent literature:

Structural Analogues

2.1.1 L821-1660 (N-({5-[5-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-3-yl]thiophen-2-yl}methyl)cyclopropanecarboxamide)

- Structure : Replaces the thiophene-3-carbonyl group with a 1,2,4-oxadiazol-3-yl ring substituted with 2-chloro-4-fluorophenyl.

- Molecular Weight : 393.82 g/mol (C₁₇H₁₃ClFN₃O₂S).

2.1.2 Quinolone-Thiophene Derivatives (Foroumadi et al.)

- Structure: Feature a piperazinyl quinolone core linked to thiophene-2-ylmethyl groups. Example: N-[2-(5-(methylthio)thiophen-2-yl)-2-oxoethyl]piperazinylquinolone.

- Key Differences: The quinolone moiety provides distinct antibacterial activity against multidrug-resistant Staphylococcus aureus, whereas the target compound’s cyclopropane-carboxamide group may prioritize different pharmacokinetic properties (e.g., metabolic stability) .

2.1.3 SARS-CoV-2 PLpro Inhibitors (Compounds 31–37)

- Structure: Include azetidine- or piperidine-carboxamide groups attached to thiophen-2-ylmethyl moieties. Example: Compound 31 (C₃₂H₃₄N₆O₃S) features an azetidinylamino group.

- Key Differences : Substitutions like tetrahydro-2H-pyran-4-carboxamide (Compound 33) or piperidine-4-carboxamide (Compound 35) modulate solubility and target affinity. The target compound’s thiophene-carbonyl group may alter electron density and steric interactions compared to these analogs .

Physicochemical and Computational Insights

- Electronic Properties : Density-functional theory (DFT) studies on similar thiophene-carboxamide systems suggest that exact exchange terms (e.g., Becke’s hybrid functional) improve accuracy in predicting thermochemical properties, such as bond dissociation energies .

- Solubility : Cyclopropane-carboxamide derivatives generally exhibit lower aqueous solubility compared to piperidine or azetidine analogs due to increased hydrophobicity .

Q & A

Q. Q1. What are the recommended synthetic routes for N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide, and what experimental conditions optimize yield?

A1. The synthesis typically involves multi-step reactions:

Thiophene-3-carbonyl chloride preparation : React thiophene-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM).

Coupling with thiophene-2-methylamine : Use a nucleophilic acyl substitution reaction with catalytic triethylamine (TEA) in dry tetrahydrofuran (THF) at 0–5°C to form 5-(thiophene-3-carbonyl)thiophen-2-yl)methylamine .

Cyclopropanecarboxamide conjugation : React the intermediate with cyclopropanecarboxylic acid using carbodiimide coupling agents (e.g., DCC/DMAP) in DCM at room temperature for 12–24 hours.

Optimization : Control moisture (anhydrous conditions), monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7), and purify via column chromatography (silica gel, gradient elution). Typical yields: 40–60% after purification .

Q. Q2. What spectroscopic methods are critical for confirming the structure of this compound?

A2. Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Peaks for thiophene protons (δ 7.2–7.8 ppm), cyclopropane CH₂ (δ 1.2–1.5 ppm), and amide NH (δ 8.0–8.5 ppm).

- ¹³C NMR : Carbonyl signals (δ 165–170 ppm for amide and thiophene-3-carbonyl groups).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 332.08 (calculated for C₁₅H₁₃NO₂S₂).

- X-ray crystallography : Resolve stereoelectronic effects in the thiophene-cyclopropane linkage (if crystalline) .

Advanced Research Questions

Q. Q3. How can density functional theory (DFT) elucidate electronic properties relevant to biological activity?

A3. DFT calculations (e.g., B3LYP/6-31G* level) model:

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer interactions with biological targets.

- Electrostatic potential maps : Highlight nucleophilic regions (amide NH, thiophene sulfur) for hydrogen bonding or π-π stacking .

Example : A study on analogous thiophene-carboxamides revealed that electron-deficient thiophene rings enhance binding to kinase ATP pockets .

Q. Q4. How do structural modifications (e.g., substituent variations) impact biological activity?

A4. Comparative studies using derivatives suggest:

Q. Q5. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

A5. Contradictions often arise from:

- Assay conditions : pH (optimal 7.4 for enzyme stability) and DMSO concentration (<1% to avoid denaturation).

- Cell-line specificity : Test in multiple lines (e.g., HEK293 vs. HeLa) to rule out off-target effects.

Case study : A thiophene-carboxamide analog showed IC₅₀ = 2 μM in E. coli but >50 μM in S. aureus due to differential membrane permeability .

Methodological Challenges

Q. Q6. What strategies mitigate side reactions during cyclopropane conjugation?

A6. Common issues and solutions:

- Ring-opening of cyclopropane : Use low temperatures (0–5°C) and avoid strong acids/bases.

- Amide hydrolysis : Employ anhydrous solvents (e.g., DCM) and molecular sieves.

- Byproduct formation : Monitor via HPLC (C18 column, acetonitrile/water gradient) and optimize stoichiometry (1.2:1 carbodiimide:carboxylic acid) .

Q. Q7. How to validate target engagement in cellular assays?

A7. Use orthogonal approaches:

Fluorescence polarization : Track compound binding to fluorescently labeled proteins.

Cellular thermal shift assay (CETSA) : Measure protein stability shifts post-treatment.

CRISPR knockouts : Confirm activity loss in target-deficient cells .

Critical Analysis of Contradictory Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.